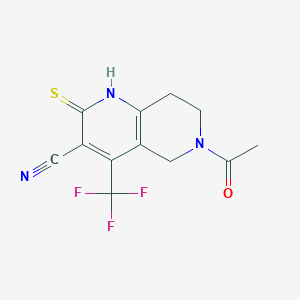

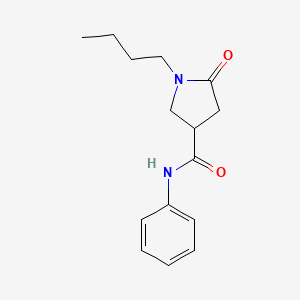

![molecular formula C15H17N3O4 B4584171 3-methoxy-N-{3-[(5-methyl-3-isoxazolyl)amino]-3-oxopropyl}benzamide](/img/structure/B4584171.png)

3-methoxy-N-{3-[(5-methyl-3-isoxazolyl)amino]-3-oxopropyl}benzamide

Vue d'ensemble

Description

The compound belongs to a class of chemicals known for their diverse biological activities and structural complexity. Benzamides, for instance, are a broad category encompassing a variety of compounds with significant pharmacological properties. The specificity of "3-methoxy-N-{3-[(5-methyl-3-isoxazolyl)amino]-3-oxopropyl}benzamide" suggests its potential for tailored biological interactions due to the unique arrangement of functional groups and the presence of a methoxy group, which could influence its chemical behavior and biological activity.

Synthesis Analysis

Benzamides can be synthesized through various methods, including the condensation of benzoic acids with amines in the presence of coupling agents. Specific methodologies might involve the use of intermediate compounds, catalysts, and particular conditions to introduce the desired substituents accurately and efficiently. While direct synthesis details for this compound were not found, similar synthesis strategies are employed in creating compounds like 4-amino-5-chloro-2-methoxybenzamides, where selective substitutions at specific positions on the benzamide core are crucial for achieving the desired properties (Hirokawa et al., 2002).

Molecular Structure Analysis

The molecular structure of benzamides and related compounds is often elucidated using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. These methods provide detailed information on the compound's geometry, electron distribution, and intermolecular interactions. For instance, the structural analysis of a novel benzamide showed its crystallization in a specific system and provided insights into its geometric and electronic properties (Demir et al., 2015).

Chemical Reactions and Properties

Benzamides undergo various chemical reactions, including hydrolysis, amidation, and electrophilic substitutions, influenced by their functional groups. Their reactivity can be explored through computational methods like density functional theory (DFT) to predict reactions' outcomes and the stability of intermediates and products. The electronic properties, such as HOMO and LUMO energies, are critical for understanding the compound's chemical behavior (Demir et al., 2015).

Applications De Recherche Scientifique

Dopamine Receptor Binding

Research has demonstrated that benzamides derived from 1,2-diaminocyclopropane, which share structural similarities with 3-methoxy-N-{3-[(5-methyl-3-isoxazolyl)amino]-3-oxopropyl}benzamide, exhibit significant binding affinity to human D2 and D3 dopamine receptors. These compounds, particularly the cis conformers, showed superior binding properties in assays involving bovine striatal D2 receptors, recombinant human hD2, and hD3 receptors. This suggests potential applications in understanding and targeting dopamine receptor-mediated pathways in neurological disorders (Yang et al., 2000).

Antimicrobial and Antioxidant Activities

New benzamide compounds isolated from endophytic Streptomyces sp. YIM 67086 have shown antimicrobial and antioxidant activities. These findings indicate the potential for developing new antimicrobial and antioxidant agents from benzamide derivatives, suggesting a broader application in the treatment and management of infections and oxidative stress-related conditions (Yang et al., 2015).

Neuroleptic Activity

The synthesis and evaluation of benzamides of N,N-disubstituted ethylenediamines, including compounds structurally related to 3-methoxy-N-{3-[(5-methyl-3-isoxazolyl)amino]-3-oxopropyl}benzamide, have shown potential neuroleptic (antipsychotic) activity. These findings suggest applications in the development of new treatments for psychiatric disorders, offering a different approach to targeting dopamine receptors with fewer side effects (Iwanami et al., 1981).

Antihyperglycemic Agents

A series of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives were prepared and identified for their antidiabetic properties, highlighting the potential of benzamide-based compounds in the treatment of diabetes mellitus. This research paves the way for new antihyperglycemic agents that could offer alternative therapeutic options for managing diabetes (Nomura et al., 1999).

Antiavian Influenza Virus Activity

Novel benzamide-based 5-aminopyrazoles and their derivatives were synthesized and showed remarkable activity against the avian influenza virus (H5N1). This suggests that benzamide derivatives could be promising candidates for developing antiviral drugs, especially for combating influenza viruses that pose significant threats to public health (Hebishy et al., 2020).

Propriétés

IUPAC Name |

3-methoxy-N-[3-[(5-methyl-1,2-oxazol-3-yl)amino]-3-oxopropyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-10-8-13(18-22-10)17-14(19)6-7-16-15(20)11-4-3-5-12(9-11)21-2/h3-5,8-9H,6-7H2,1-2H3,(H,16,20)(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJRSHSIOXDJCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CCNC(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-[3-[(5-methyl-1,2-oxazol-3-yl)amino]-3-oxopropyl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

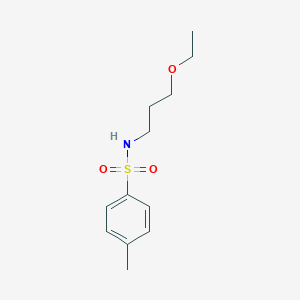

![1-({6-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl}thio)acetone](/img/structure/B4584090.png)

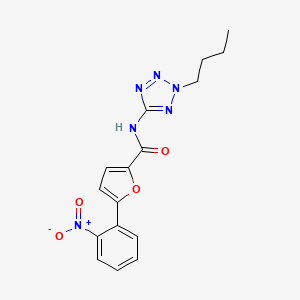

![2-chloro-N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4584105.png)

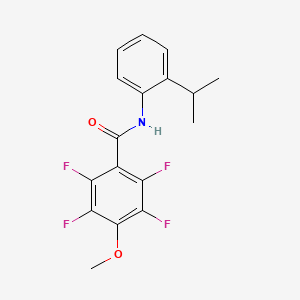

![4,5-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4584110.png)

![3-ethyl-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4584130.png)

![4-[(4-fluorophenyl)sulfonyl]-2-phenyl-5-(propylthio)-1,3-oxazole](/img/structure/B4584136.png)

![[4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4584159.png)